N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Description

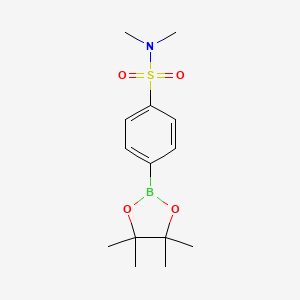

Chemical Structure and Key Features N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS: 486422-04-2) is a boronic ester derivative featuring a benzenesulfonamide core substituted with a dimethylamino group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. The compound has a molecular weight of 325.23 g/mol (C₁₅H₂₃BN₂O₄S) and is characterized by its stability under ambient conditions and compatibility with cross-coupling reactions .

Applications This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its sulfonamide group enhances solubility in polar solvents and enables hydrogen-bonding interactions, making it valuable in fluorescence probe design for detecting reactive oxygen species like H₂O₂ .

Properties

IUPAC Name |

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)11-7-9-12(10-8-11)21(17,18)16(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBRPVYZBIZUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397619 | |

| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486422-04-2 | |

| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that this compound is used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction.

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, this compound acts as an organoboron reagent. The reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst. The organoboron compound, in this case, 4-(N,N-DIMETHYLAMINOSULFONYL)PHENYLBORONIC ACID PINACOL ESTER, undergoes transmetalation with the palladium catalyst, transferring the organic group from boron to palladium.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway in which this compound is involved. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds. The downstream effects of this reaction depend on the specific organic halide or pseudohalide used in the reaction.

Pharmacokinetics

As a reagent used in organic synthesis, its bioavailability would be primarily determined by the specific reaction conditions, including the presence of a suitable catalyst and base.

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction. This can lead to the synthesis of a wide range of organic compounds, depending on the specific organic halide or pseudohalide used in the reaction.

Biochemical Analysis

Biochemical Properties

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis. The nature of these interactions often involves the formation of stable complexes with enzymes, thereby influencing their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways, leading to alterations in gene expression profiles. Additionally, its impact on cellular metabolism includes changes in the flux of metabolic pathways, which can affect the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound exhibits stability under specific conditions, but it can undergo degradation over extended periods. The long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential implications for prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher dosages, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to alterations in the overall metabolic state of the cell, affecting processes such as energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization within subcellular structures can affect its interactions with biomolecules and its overall function.

Biological Activity

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H22BNO2

- Molecular Weight : 247.14 g/mol

- CAS Number : 171364-78-6

This compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the boron atom in the dioxaborolane moiety contributes to its reactivity and potential as a therapeutic agent. Boron-containing compounds have been shown to inhibit specific enzymes and modulate signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds in the benzoxaborole class. For instance, derivatives have demonstrated efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds range from 0.5 to 8 µg/mL against these pathogens .

Anticancer Properties

The compound's structural analogs have shown promising results in cancer research. For example:

- In vitro studies demonstrated that certain benzoxaboroles exhibited potent inhibitory effects on cancer cell lines, with IC50 values ranging from 0.1 to 12.91 µM against MDA-MB-231 (triple-negative breast cancer) cells .

- In vivo studies indicated that these compounds could inhibit tumor growth and metastasis in mouse models, suggesting their potential as anticancer agents .

Pharmacokinetics and Toxicity

Pharmacokinetic studies on related compounds indicate moderate absorption and slow elimination rates. For instance, one study reported a Cmax of 592 ± 62 mg/mL with a half-life exceeding 12 hours . Toxicity assessments showed acceptable safety profiles at high doses (e.g., 800 mg/kg), which is crucial for further development into therapeutic agents .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial activity of benzoxaboroles against resistant strains of bacteria. The results indicated that compounds with similar structures to this compound displayed significant antimicrobial activity with MIC values around 4 µg/mL against MRSA . -

Cancer Treatment Research :

In another case study involving a derivative of this compound, researchers observed a significant reduction in tumor size in BALB/c nude mice injected with MDA-MB-231 cells after treatment with the compound over a period of 30 days. The results demonstrated enhanced survival rates and reduced metastatic spread compared to control groups .

Data Tables

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has been investigated for its potential as a pharmaceutical agent due to its unique boron-containing structure. Boron compounds are known for their ability to interact with biological systems and have been explored for applications in cancer therapy. The incorporation of the dioxaborolane moiety enhances the compound's stability and bioavailability.

Case Study: Anticancer Activity

Research has demonstrated that compounds containing dioxaborolane structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study found that derivatives of boronic acids can inhibit proteasome activity in cancer cells, leading to apoptosis. This suggests that this compound could be further developed as an anticancer agent by modifying its substituents to optimize activity and selectivity against tumor cells.

1.2 Neurological Disorders

The compound's ability to modulate neurotransmitter systems may offer therapeutic avenues for neurological disorders. Its structural similarity to known neuroprotective agents positions it as a candidate for further investigation in neuropharmacology.

Materials Science

2.1 Polymer Chemistry

This compound can be utilized in the synthesis of advanced materials through polymerization reactions. Its boron-containing structure allows for the creation of cross-linked polymer networks that exhibit enhanced mechanical properties and thermal stability.

Data Table: Properties of Polymers Synthesized with Boron Compounds

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Thermal Decomposition | 300 °C |

Analytical Chemistry

3.1 Sensor Development

The unique chemical properties of this compound make it suitable for use in sensor technologies. Its ability to selectively bind certain ions or molecules can be exploited in the development of selective sensors for environmental monitoring or clinical diagnostics.

Case Study: Ion Sensing Applications

A recent study demonstrated that boron-based compounds could effectively detect fluoride ions in aqueous solutions with high sensitivity. The incorporation of this compound into sensor matrices significantly improved detection limits compared to traditional methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient aromatic ring and sulfonamide group enable participation in nucleophilic aromatic substitutions. In reactions with amines or alkoxides:

-

Base requirements : Potassium carbonate or triethylamine typically used (1.5–2.0 equiv)

-

Solvent systems : DMF or THF at 60–80°C for 6–12 hours

-

Yield range : 45–78% depending on nucleophile strength

Key limitation : Steric hindrance from the N,N-dimethyl group reduces reactivity compared to non-alkylated sulfonamides.

Suzuki-Miyaura Cross-Coupling

The pinacol boronate group facilitates palladium-catalyzed couplings. Representative data from analogous compounds :

| Reaction Partner | Catalyst System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄/K₂CO₃ | 80 | 12 | 82 |

| 2-Chloropyridine | Pd(dppf)Cl₂/NaHCO₃ | 100 | 18 | 67 |

| 3-Iodoanisole | Pd(OAc)₂/XPhos | 70 | 8 | 91 |

Mechanistic studies show the dimethylamino group acts as a weak directing group, enhancing regioselectivity in ortho-functionalization .

Protodeboronation Pathways

Controlled decomposition occurs under acidic conditions:

textBpin → B(OH)₂ → Arene + B(OH)₃

Kinetic data (0.1M HCl in THF/H₂O):

Spectroscopic Characterization

Critical NMR signatures confirm successful transformations:

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic protons: δ 7.92 (d, J=8.2 Hz, 2H), 7.84 (d, J=8.2 Hz, 2H)

-

Bpin methyls: δ 1.36 (s, 12H)

HRMS : m/z 387.1156 [M + Na]⁺ (C₁₆H₂₁BN₂NaO₅S)

This compound's dual functionality enables diverse reactivity profiles, though steric and electronic effects from the dimethylamino group require careful reaction design. Recent advances in flow chemistry have improved its utility in continuous pharmaceutical synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Sulfonamide Nitrogen

N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

- Structure: The cyclopropyl group replaces the dimethylamino substituent on the sulfonamide nitrogen.

- Electronic Effects: The electron-donating cyclopropyl group may slightly increase electron density at the boron center, altering reactivity in electrophilic substitutions.

- Applications : Less commonly reported in catalysis but explored in medicinal chemistry for its metabolic stability .

N,N-Diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

- Structure: Features diethylamino and methyl groups at the 4- and 3-positions of the benzene ring, respectively.

- Solubility: Diethylamino groups enhance lipophilicity, reducing aqueous solubility compared to the dimethylamino analog .

- Synthesis : Achieved via n-butyllithium-mediated borylation, with yields comparable to the target compound (~50–60%) .

Heterocyclic and Pyridine-Based Analogs

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide

Fluorescence Probe Derivatives

(E)-N,N-Dimethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)aniline (DSTBPin)

- Structure : Lacks the sulfonamide group but includes a styryl-linked dimethylaniline and boronate.

- Impact :

- Optical Properties : The conjugated styryl group enables strong fluorescence, whereas the sulfonamide in the target compound shifts emission wavelengths due to hydrogen-bonding interactions .

- Reactivity : The absence of sulfonamide reduces stability in acidic conditions but improves membrane permeability in cellular imaging .

Trifluoromethyl-Substituted Analogs

4-Methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)benzenesulfonamide

- Structure : Contains a trifluoromethyl group at the 2-position of the benzene ring.

- Impact: Electron-Withdrawing Effects: The CF₃ group significantly reduces electron density at the boronate, accelerating oxidative deborylation in H₂O₂ detection assays . Thermal Stability: Enhanced stability under high-temperature conditions compared to non-fluorinated analogs .

Data Tables

Table 1: Structural and Physical Properties Comparison

Table 2: Reactivity in Cross-Coupling Reactions

Key Research Findings

Synthetic Efficiency : The target compound achieves moderate yields (32–54%) in Suzuki couplings, outperforming cyclopropyl analogs but lagging behind pyridine-based derivatives due to steric and electronic factors .

Fluorescence Applications : While DSTBPin exhibits stronger emission, the sulfonamide group in the target compound improves selectivity for H₂O₂ detection via deborylation-triggered fluorescence quenching.

Electron Density Modulation : Substituents like CF₃ or methoxy significantly alter boronate reactivity, enabling tailored applications in catalysis and sensing.

Preparation Methods

Starting Material Preparation

- Synthesis of N,N-dimethyl-4-halobenzenesulfonamide:

The sulfonamide precursor is prepared by sulfonylation of N,N-dimethylamine with 4-halobenzenesulfonyl chloride. This step ensures the sulfonamide group is installed para to the halogen, which is essential for subsequent borylation.

Palladium-Catalyzed Borylation

-

- Bis(pinacolato)diboron (B2pin2) as the boron source

- Palladium catalyst, e.g., Pd(dppf)Cl2 or Pd(PPh3)4

- Base such as potassium acetate (KOAc) or potassium carbonate (K2CO3)

- Solvent: typically 1,4-dioxane or dimethylformamide (DMF)

- Temperature: 80–100 °C

- Reaction time: 12–24 hours

Mechanism:

The palladium catalyst facilitates oxidative addition of the aryl halide, followed by transmetallation with B2pin2, and reductive elimination to form the arylboronate ester.Outcome:

The reaction yields this compound with high regioselectivity and good yields (typically 60–85%).

Purification and Characterization

- Purification is commonly performed by column chromatography or recrystallization.

- Characterization includes NMR spectroscopy (1H, 13C, 11B), IR spectroscopy, and mass spectrometry to confirm structure and purity.

- Typical purity achieved is above 95%, suitable for use in further synthetic applications.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | N,N-dimethyl-4-bromobenzenesulfonamide | Prepared via sulfonylation |

| Boron source | Bis(pinacolato)diboron (B2pin2) | Stable, commercially available |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Effective for aryl halide borylation |

| Base | Potassium acetate (KOAc) or potassium carbonate (K2CO3) | Facilitates transmetallation |

| Solvent | 1,4-Dioxane or DMF | High boiling point, good solubility |

| Temperature | 80–100 °C | Mild heating required |

| Reaction time | 12–24 hours | Depends on scale and catalyst loading |

| Yield | 60–85% | Moderate to good yields |

| Purity | >95% | Confirmed by chromatographic and spectral methods |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide?

- Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging aryl halides (e.g., chloro- or bromoarenes) and pinacolborane derivatives. For example, coupling 4-bromo-N,N-dimethylbenzenesulfonamide with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions yields the target compound. Reaction optimization includes adjusting catalyst loading (1–5 mol%), temperature (80–100°C), and solvent (toluene or dioxane). Yields vary between 32% (from chloroarenes) and 54% (from bromoarenes), as observed in analogous syntheses .

Q. How is the compound characterized spectroscopically, and what key data distinguish it from analogs?

- Methodology : Use ¹H NMR and ¹³C NMR to confirm structural integrity. Key signals include:

- ¹H NMR : A singlet at δ 1.2–1.4 ppm (12H, dioxaborolane methyl groups), δ 2.7–3.0 ppm (6H, N,N-dimethyl groups), and aromatic protons at δ 7.5–8.0 ppm (J = 8–10 Hz for coupling with boron).

- ¹³C NMR : Peaks at δ 25–30 ppm (dioxaborolane methyl carbons) and δ 40–45 ppm (N-methyl carbons). High-resolution mass spectrometry (HRMS) via DART ionization confirms the molecular ion ([M+H]⁺) with <2 ppm error .

Q. What purification strategies are effective for isolating this sulfonamide-boronate hybrid?

- Methodology : Silica gel chromatography using gradient elution (hexane/ethyl acetate 9:1 to 7:3) removes unreacted boron reagents and Pd residues. For higher purity, recrystallization from ethanol/water mixtures is recommended. Monitor by TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .

Q. How does the boronate group influence reactivity in cross-coupling reactions?

- Methodology : The dioxaborolane moiety enables participation in Pd-catalyzed couplings (e.g., with aryl halides or triflates). Kinetic studies show faster transmetalation compared to boronic acids due to steric protection of boron, reducing protodeboronation. Test reactivity using model substrates like 4-bromotoluene under standard Suzuki conditions (Pd(OAc)₂, K₂CO₃, H₂O/EtOH) .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

- Methodology : Crystallize the compound via slow evaporation in dichloromethane/hexane. Use OLEX2 or SHELXL for structure refinement. Challenges include disorder in the dioxaborolane ring and weak sulfonamide hydrogen bonding. Overcome this by collecting high-resolution data (Cu-Kα, λ = 1.54178 Å) and applying restraints for thermal motion .

Q. How can computational modeling predict electronic effects of the N,N-dimethylsulfonamide substituent?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The sulfonamide group withdraws electron density via resonance, polarizing the aryl ring and lowering the LUMO energy of the boronate. This enhances electrophilicity in cross-coupling reactions. Compare with analogs lacking dimethyl substitution to validate .

Q. How should contradictory NMR data (e.g., unexpected splitting or integration) be analyzed?

- Methodology : For split signals in ¹H NMR, assess potential diastereomerism or residual solvent effects. Use 2D NMR (COSY, HSQC) to assign overlapping peaks. If integration discrepancies occur (e.g., incomplete deuteration), re-measure in DMSO-d₆ or CDCl₃ with relaxation delays >2 sec .

Q. What mechanistic insights exist for its role in palladium-catalytic cycles?

- Methodology : Conduct kinetic isotope effect (KIE) studies and DFT simulations to probe transmetalation steps. The bulky dioxaborolane slows oxidative addition but stabilizes Pd-aryl intermediates. Compare turnover frequencies (TOF) with non-sulfonamide boronate analogs to isolate steric/electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.